ATX inhibitor 8

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

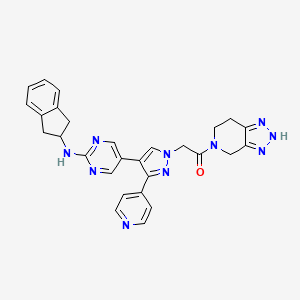

ATX Inhibitor 8 is a compound designed to inhibit the activity of autotaxin, an enzyme responsible for the hydrolysis of extracellular lysophosphatidylcholine into lysophosphatidic acid. This enzyme plays a crucial role in various physiological and pathological processes, including cell proliferation, migration, and cytokine production. Inhibiting autotaxin has shown potential in treating diseases such as cancer, fibrosis, and cardiovascular disorders .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of ATX Inhibitor 8 involves multiple synthetic routes, often starting with the modification of lipid-based substrates. The synthesis typically includes steps such as esterification, amidation, and cyclization under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography and mass spectrometry are employed to monitor the synthesis and ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: ATX Inhibitor 8 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents

Major Products:

Wissenschaftliche Forschungsanwendungen

ATX Inhibitor 8 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the enzymatic activity of autotaxin and its role in lipid metabolism.

Biology: Helps in understanding the signaling pathways involving lysophosphatidic acid and its receptors.

Medicine: Shows potential in treating diseases such as cancer, fibrosis, and cardiovascular disorders by inhibiting autotaxin activity.

Industry: Used in the development of new therapeutic agents and diagnostic tools .

Wirkmechanismus

ATX Inhibitor 8 exerts its effects by binding to the active site of autotaxin, thereby preventing the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid. This inhibition disrupts the signaling pathways mediated by lysophosphatidic acid, leading to reduced cell proliferation, migration, and cytokine production. The molecular targets involved include the G protein-coupled receptors for lysophosphatidic acid and various downstream signaling molecules .

Vergleich Mit ähnlichen Verbindungen

GLPG1690: A type IV autotaxin inhibitor known for its efficacy in treating idiopathic pulmonary fibrosis.

BBT-877: Another potent autotaxin inhibitor currently in clinical trials for various fibrotic diseases.

BLD-0409: A novel autotaxin inhibitor with promising preclinical results

Uniqueness of ATX Inhibitor 8: this compound stands out due to its unique structural features and high specificity for autotaxin. Unlike some other inhibitors, it does not interact with the catalytic site but modulates the enzyme’s activity through allosteric mechanisms. This unique mode of action makes it a valuable tool for studying the autotaxin-lysophosphatidic acid signaling axis and developing new therapeutic strategies .

Eigenschaften

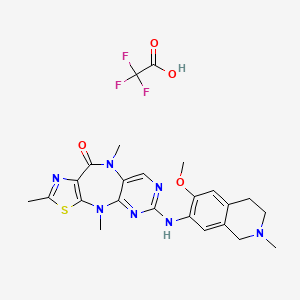

Molekularformel |

C28H26N10O |

|---|---|

Molekulargewicht |

518.6 g/mol |

IUPAC-Name |

2-[4-[2-(2,3-dihydro-1H-inden-2-ylamino)pyrimidin-5-yl]-3-pyridin-4-ylpyrazol-1-yl]-1-(2,4,6,7-tetrahydrotriazolo[4,5-c]pyridin-5-yl)ethanone |

InChI |

InChI=1S/C28H26N10O/c39-26(37-10-7-24-25(16-37)34-36-33-24)17-38-15-23(27(35-38)18-5-8-29-9-6-18)21-13-30-28(31-14-21)32-22-11-19-3-1-2-4-20(19)12-22/h1-6,8-9,13-15,22H,7,10-12,16-17H2,(H,30,31,32)(H,33,34,36) |

InChI-Schlüssel |

BHQKFSUCBUOHOL-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CC2=NNN=C21)C(=O)CN3C=C(C(=N3)C4=CC=NC=C4)C5=CN=C(N=C5)NC6CC7=CC=CC=C7C6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol hydrochloride](/img/structure/B12428376.png)

![(7beta,9beta,13alpha,17beta)-7-{9-[(R)-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl}estra-1(10),2,4-Triene-3,17-Diol](/img/structure/B12428396.png)

![(1S,4aR,5R,7S,7aS)-1,4a,5,6,7,7a-Hexahydro-7-hydroxy-5-[(4-hydroxy-3-methoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside](/img/structure/B12428430.png)

![2-[(1-Cyanocyclopentyl)formamido]propanoic acid](/img/structure/B12428458.png)